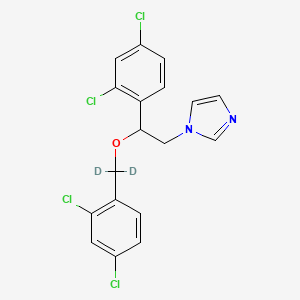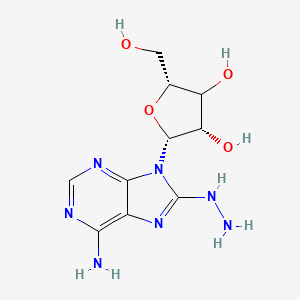
D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH.For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OHFor-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH” is a synthetic peptide composed of various amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH.For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency. Purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Peptides like “D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH.For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH” have a wide range of applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their roles in cellular processes and signaling pathways.
Medicine: Potential therapeutic agents for various diseases.
Industry: Used in the development of new materials and technologies.
Mécanisme D'action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger various biological responses, including signal transduction, enzyme inhibition, or activation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH: A shorter peptide with similar amino acid composition.
For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH: Another peptide with a different sequence but similar functional groups.
Uniqueness
The uniqueness of “D-N(1)Ser-Phe-Gly-D-Arg-Ser-Asp(2)-OH.For-Trp-Thr-D-Arg-DL-Thr(2)-His(3-Me)-Asp(1)-OH” lies in its specific sequence and the presence of both D- and L-amino acids, which can confer unique structural and functional properties.
Propriétés
Formule moléculaire |
C64H89N21O21 |
|---|---|
Poids moléculaire |
1488.5 g/mol |
Nom IUPAC |
(4S,7S,10R,16S,19R,23S,26S,30R)-16-benzyl-29-[[(2R)-5-carbamimidamido-2-[[(2S,3R)-2-[[(2S)-2-formamido-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-10-(3-carbamimidamidopropyl)-7,19-bis(hydroxymethyl)-30-methyl-26-[(3-methylimidazol-4-yl)methyl]-2,6,9,12,15,18,21,25,28-nonaoxo-1-oxa-5,8,11,14,17,20,24,27-octazacyclotriacontane-4,23-dicarboxylic acid |
InChI |
InChI=1S/C64H89N21O21/c1-31(89)50(83-55(96)40(74-30-88)20-34-24-72-37-14-8-7-13-36(34)37)59(100)77-39(16-10-18-71-64(67)68)54(95)84-51-32(2)106-49(92)23-44(62(104)105)81-58(99)46(28-87)82-53(94)38(15-9-17-70-63(65)66)75-48(91)26-73-52(93)41(19-33-11-5-4-6-12-33)78-57(98)45(27-86)76-47(90)22-43(61(102)103)80-56(97)42(79-60(51)101)21-35-25-69-29-85(35)3/h4-8,11-14,24-25,29-32,38-46,50-51,72,86-87,89H,9-10,15-23,26-28H2,1-3H3,(H,73,93)(H,74,88)(H,75,91)(H,76,90)(H,77,100)(H,78,98)(H,79,101)(H,80,97)(H,81,99)(H,82,94)(H,83,96)(H,84,95)(H,102,103)(H,104,105)(H4,65,66,70)(H4,67,68,71)/t31-,32-,38-,39-,40+,41+,42+,43+,44+,45-,46+,50+,51?/m1/s1 |
Clé InChI |
WUDFNHIMHPHZCA-LEOJHCPXSA-N |
SMILES isomérique |
C[C@@H]1C(C(=O)N[C@H](C(=O)N[C@@H](CC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC(=O)O1)C(=O)O)CO)CCCNC(=N)N)CC2=CC=CC=C2)CO)C(=O)O)CC3=CN=CN3C)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC=O |
SMILES canonique |
CC1C(C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CC(=O)O1)C(=O)O)CO)CCCNC(=N)N)CC2=CC=CC=C2)CO)C(=O)O)CC3=CN=CN3C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)



![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)






